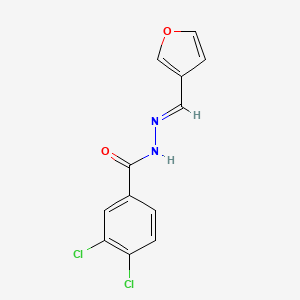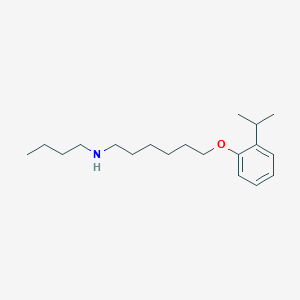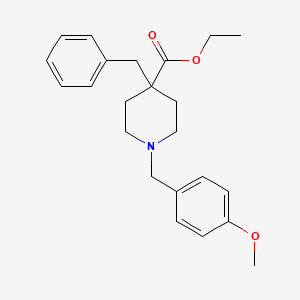![molecular formula C27H20N4O7 B5207793 N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5207793.png)
N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide, commonly known as BHPI, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPI is a synthetic compound that is derived from isophthalic acid and contains two hydroxyphenyl groups and a nitrobenzoyl group. In
Wirkmechanismus
The mechanism of action of BHPI varies depending on its application. In cancer research, BHPI inhibits the activity of topoisomerase IIα by intercalating into DNA and preventing the enzyme from cleaving and resealing the DNA strands. This leads to the accumulation of DNA damage and the activation of apoptotic pathways in cancer cells.
In photodynamic therapy, BHPI generates singlet oxygen upon exposure to light. Singlet oxygen can cause oxidative damage to cancer cells, leading to their destruction. BHPI can also induce cell death by disrupting the mitochondrial membrane potential and activating apoptotic pathways.
Biochemical and Physiological Effects
BHPI has been shown to exhibit various biochemical and physiological effects, depending on its concentration and the cell type. In cancer cells, BHPI induces cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase IIα. BHPI also induces the expression of pro-apoptotic proteins such as Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.
In normal cells, BHPI has been shown to exhibit low toxicity and does not induce significant cell death. BHPI has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
BHPI has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. BHPI can be easily synthesized using standard organic synthesis techniques and can be purified by recrystallization from a suitable solvent.
One of the limitations of BHPI is its relatively low water solubility, which can limit its application in aqueous environments. BHPI is also sensitive to light and can degrade upon exposure to light, which can affect its stability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of BHPI. One direction is to explore the use of BHPI as a photosensitizer in photodynamic therapy for the treatment of cancer. The development of BHPI-based organic semiconductors for electronic devices is another promising direction.
Another direction is to study the structure-activity relationship of BHPI and its derivatives to identify compounds with improved efficacy and reduced toxicity. The development of novel synthetic routes for the synthesis of BHPI and its derivatives is also an area of interest.
Conclusion
N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide, or BHPI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPI exhibits potent anticancer activity, excellent photostability, and high electron mobility, making it a promising candidate for cancer research, photodynamic therapy, and organic electronics. BHPI has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. There are several future directions for the research and development of BHPI, including the development of novel synthetic routes, the study of structure-activity relationship, and the exploration of its potential applications in various fields.
Synthesemethoden
The synthesis of BHPI involves the reaction of 5-aminoisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst to yield BHPI. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BHPI has been extensively studied for its potential applications in various fields such as cancer research, photodynamic therapy, and organic electronics. In cancer research, BHPI has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BHPI induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell proliferation.
In photodynamic therapy, BHPI can be used as a photosensitizer that generates singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cancer cells, leading to their destruction. BHPI has been shown to exhibit high singlet oxygen quantum yield and excellent photostability, making it a promising candidate for photodynamic therapy.
In organic electronics, BHPI can be used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors. BHPI exhibits high electron mobility and good thermal stability, making it a suitable candidate for the fabrication of high-performance electronic devices.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O7/c32-23-5-1-3-19(14-23)28-26(35)17-11-18(27(36)29-20-4-2-6-24(33)15-20)13-21(12-17)30-25(34)16-7-9-22(10-8-16)31(37)38/h1-15,32-33H,(H,28,35)(H,29,36)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVRLIYUFDSNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-hydroxyphenyl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5207712.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5207719.png)

![3-amino-6-phenyl-N-2-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207737.png)

![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(4-phenyl-3-thiophenecarboxylate)](/img/structure/B5207758.png)
![ethyl (3-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5207782.png)

![1-allyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5207800.png)



![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)